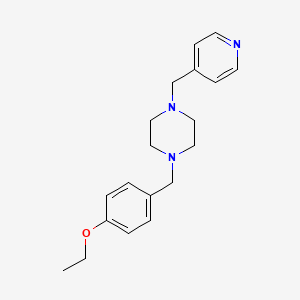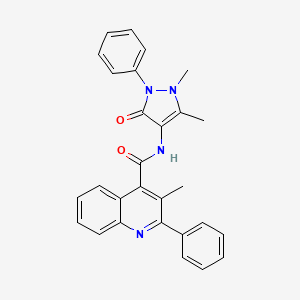![molecular formula C18H14F5N7 B10888543 2-[5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10888543.png)
2-[5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][1,2,4]triazolo[1,5-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-METHYL-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex heterocyclic compound. It features a unique structure combining pyrazolo, pyrimidine, triazolo, and quinazoline moieties.
Métodos De Preparación
The synthesis of 2-[5-METHYL-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves multiple steps. One common synthetic route includes the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux. Industrial production methods may involve optimizing these conditions to increase yield and purity, potentially using continuous flow reactors for scalability .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazolo and pyrimidine rings. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. .
Aplicaciones Científicas De Investigación
2-[5-METHYL-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways involving kinases.
Medicine: Its potential as a kinase inhibitor makes it a candidate for developing anticancer drugs.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves inhibiting cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation. This mechanism is particularly effective in targeting cancer cells, which often exhibit dysregulated CDK2 activity .
Comparación Con Compuestos Similares
Similar compounds include other pyrazolo[1,5-a]pyrimidine and triazolo[1,5-c]quinazoline derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their biological activity and specificity. For example, compounds with different substituents at the 5-methyl or 7-pentafluoroethyl positions may exhibit different kinase inhibition profiles .
Propiedades
Fórmula molecular |
C18H14F5N7 |
|---|---|
Peso molecular |
423.3 g/mol |
Nombre IUPAC |
2-[5-methyl-7-(1,1,2,2,2-pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H14F5N7/c1-9-6-13(17(19,20)18(21,22)23)30-14(25-9)7-12(27-30)15-26-16-10-4-2-3-5-11(10)24-8-29(16)28-15/h2-5,7-9,13,25H,6H2,1H3 |
Clave InChI |
UMPHELBSLIYUCP-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(N2C(=CC(=N2)C3=NN4C=NC5=CC=CC=C5C4=N3)N1)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-methylpropyl)-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B10888478.png)

![1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-(3-methylphenoxy)ethanone](/img/structure/B10888501.png)
![1-cyclopropyl-3-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B10888505.png)
![1-{3-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]phenyl}ethanone](/img/structure/B10888512.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10888513.png)
![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-ethoxyphenyl naphthalene-1-carboxylate](/img/structure/B10888520.png)
![7-(difluoromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10888521.png)
![3-[(4-cycloheptylpiperazin-1-yl)methyl]-1H-indole](/img/structure/B10888536.png)
![2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10888545.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B10888548.png)
![2-chloro-4-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10888555.png)
